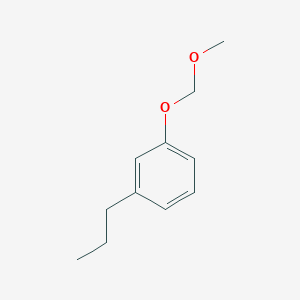
1-(Methoxymethoxy)-3-propylbenzene
Cat. No. B8644579
Key on ui cas rn:
620971-18-8
M. Wt: 180.24 g/mol
InChI Key: YHASSLCYQJSLKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07906549B2
Procedure details


Methoxymethyl chloride (8.4 mL) and potassium carbonate (30 g) were added to an N,N-dimethylformamide (150 mL) solution of 3-propylphenol (10 g) at room temperature, followed by stirring at 50° C. for one day. The reaction solution was poured into ice water. The insoluble matter was filtered off, and extracted with a hexane-ethyl acetate (1:1) mixed solvent. The organic layer was successively washed with water and brine. The resultant was dried over magnesium sulfate, and concentrated. The obtained residue was purified by silica gel column chromatography (hexane only to hexane:ethyl acetate=10:1), to thereby obtain the title compound (8.0 g) having the following physical properties.




[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3]Cl.C(=O)([O-])[O-].[K+].[K+].[CH2:11]([C:14]1[CH:15]=[C:16]([OH:20])[CH:17]=[CH:18][CH:19]=1)[CH2:12][CH3:13]>CN(C)C=O>[CH3:1][O:2][CH2:3][O:20][C:16]1[CH:17]=[CH:18][CH:19]=[C:14]([CH2:11][CH2:12][CH3:13])[CH:15]=1 |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
COCCl
|
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)C=1C=C(C=CC1)O
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring at 50° C. for one day
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The insoluble matter was filtered off
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with a hexane-ethyl acetate (1:1)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
mixed solvent
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was successively washed with water and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The resultant was dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The obtained residue was purified by silica gel column chromatography (hexane only to hexane
|
Outcomes


Product
Details
Reaction Time |
1 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COCOC1=CC(=CC=C1)CCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
